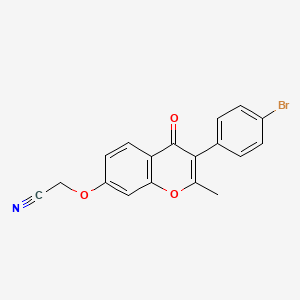

2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic coumarin derivative characterized by a 4-bromophenyl substituent at position 3, a methyl group at position 2, and an acetonitrile-linked ether group at position 7 of the chromen-4-one core.

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOWQNIYEJKXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromenone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.3 g/mol. The compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in the synthesis of inflammatory mediators.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression.

- Cellular Interaction : The compound may interact with cellular receptors and influence signal transduction pathways, affecting gene expression related to cell proliferation and apoptosis.

In Vitro Studies

In a study evaluating the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer), the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | Caco-2 | 15.0 |

These results suggest that the compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed against drug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings indicate that the compound possesses notable antibacterial properties, making it a potential candidate for treating infections caused by resistant strains .

Case Studies and Applications

Several studies have highlighted the therapeutic potential of chromenone derivatives, including our compound of interest:

- Anti-inflammatory Applications : Research has shown that compounds with similar structures can reduce inflammation in models of arthritis by inhibiting COX enzymes .

- Cancer Treatment : The cytotoxic effects observed in vitro suggest potential applications in chemotherapy regimens, particularly for breast and colon cancers .

- Antimicrobial Resistance : With increasing resistance to conventional antibiotics, the use of compounds like this one could provide new avenues for treatment against resistant pathogens .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations, along with inferred properties based on evidence:

Key Observations:

- Bromine’s larger atomic radius may also influence steric interactions in binding pockets .

- Electron-Withdrawing Groups : The trifluoromethyl group in and introduces strong electron-withdrawing effects, which could stabilize the chromen-4-one core but reduce nucleophilic reactivity compared to the target’s methyl group.

Computational and Crystallographic Tools

- Software for Analysis : Programs like SHELX and Mercury are critical for structural validation and intermolecular interaction studies, which would aid in comparing packing patterns and stability between the target compound and its analogs.

Q & A

Q. What are the established synthetic routes for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile?

The compound is synthesized via nucleophilic substitution of a 7-hydroxycoumarin precursor. A typical method involves reacting 7-hydroxy-4-phenyl-2H-chromen-2-one with chloroacetonitrile in acetone under reflux conditions, using anhydrous potassium carbonate as a base. The reaction mixture is stirred for 8 hours, followed by filtration and recrystallization from ethanol to yield the product . Key parameters include solvent choice (acetone), stoichiometric ratios (1:1 for chloroacetonitrile), and temperature control (reflux).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural integrity is confirmed using:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks.

- IR Spectroscopy : To detect functional groups like nitrile (C≡N, ~2250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.

- X-ray Crystallography (if applicable): To resolve stereochemical ambiguities .

Q. How can researchers troubleshoot low yields during synthesis?

Common optimizations include:

- Increasing reaction time (e.g., 8–12 hours for complete substitution).

- Using a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity.

- Purifying intermediates (e.g., recrystallizing the 7-hydroxycoumarin precursor) to reduce side reactions .

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model:

- HOMO-LUMO gaps : To predict reactivity and charge-transfer behavior.

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.

- Vibrational frequencies : To correlate with experimental IR data. Studies on analogous chromen-4-one derivatives demonstrate the utility of these methods in predicting photophysical properties .

Q. What strategies improve regioselectivity during functionalization of the chromen core?

Regioselectivity at the 7-position is achieved by:

- Activating the hydroxyl group via deprotonation (e.g., using K2CO3).

- Steric shielding of competing reactive sites (e.g., 2-methyl group limits substitution at adjacent positions).

- Temperature modulation to favor kinetic vs. thermodynamic control .

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Ligand choice (e.g., Pd(PPh3)4) and base (e.g., Na2CO3) are critical for activating the C–Br bond. This enables diversification of the aryl moiety for structure-activity relationship (SAR) studies .

Q. What are the challenges in resolving spectral contradictions for this compound?

Discrepancies in NMR or IR data may arise from:

- Solvent effects : Deuterated solvents vs. solid-state measurements.

- Tautomerism : Keto-enol equilibria in the chromen-4-one system.

- Impurity interference : Byproducts from incomplete substitution. Cross-validation with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) is recommended .

Q. How can solubility be enhanced for biological testing?

Strategies include:

Q. What synthetic routes enable diversification of the acetonitrile moiety?

The nitrile group can be hydrolyzed to carboxylic acids (via acid/base catalysis) or reduced to amines (using LiAlH4). Alternatively, nucleophilic substitution with thiols or amines generates thioethers or secondary amines, respectively .

Q. How do steric and electronic effects of the 2-methyl group impact reactivity?

The 2-methyl group:

- Sterically hinders electrophilic attacks at C-3.

- Electronically stabilizes the chromen core via hyperconjugation.

Computational studies on methyl-substituted chromen derivatives show reduced reactivity at adjacent positions compared to unsubstituted analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetone | |

| Base | K2CO3 | |

| Temperature | Reflux (~56°C) | |

| Reaction Time | 8 hours |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.45 (s, 3H, CH3) | |

| IR | 2245 cm⁻¹ (C≡N) | |

| MS (ESI) | m/z 399.1 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.